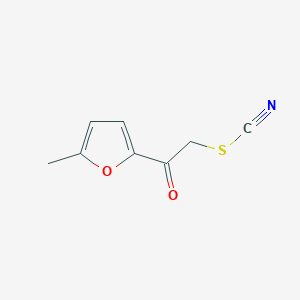
4-甲氧基吡啶甲酰胺
描述
Synthesis Analysis
The synthesis of methoxy-substituted compounds is a topic of interest in several papers. For instance, paper describes the synthesis of methoxylated tetrahydroisoquinolinium derivatives from N-methyl-laudanosine and N-methyl-noscapine. The synthesis involves quaternization reactions that lead to compounds with higher affinity for apamin-sensitive binding sites. Similarly, paper outlines a three-step synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide from picolinic acid, which is a related compound to 4-methoxypicolinamide. The synthesis includes a nucleophilic substitution reaction and is optimized for better yield and environmental friendliness. Paper details a ten-step synthesis of 4-chloro-7-methoxy-6-pivalamidoquinazoline from 4-methoxybenzoic acid, employing protective and deprotective methods during nitration and reduction steps.
Molecular Structure Analysis
The molecular structure of 4-methoxypicolinamide would consist of a pyridine ring substituted with a methoxy group and an amide group. The papers provided do not directly analyze the molecular structure of 4-methoxypicolinamide but do discuss related compounds. For example, the methoxylated tetrahydroisoquinolinium derivatives in paper have a complex structure with multiple methoxy groups and a quaternary ammonium center. The structure-activity relationship is explored, with different substituents affecting the compound's affinity for biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are highlighted in the papers. Paper mentions the importance of the quaternary ammonium derivatives and their higher affinity compared to tertiary amines. Paper discusses a visible-light-promoted reaction involving a tandem radical cyclization and sulfonylation to synthesize heterocyclic derivatives. These reactions are indicative of the types of chemical transformations that might be relevant to the synthesis and reactivity of 4-methoxypicolinamide.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-methoxypicolinamide are not directly reported, the properties of similar compounds can provide insights. For instance, the solubility, lipophilicity, and stability of the compounds are factors that would be influenced by the presence of methoxy and amide groups. The papers suggest that the introduction of methoxy groups and other substituents can significantly affect the binding affinity and biological activity of these compounds . The halogenated quinolines in paper are also indicative of the importance of substituents in determining the properties of such compounds, which are crucial for their application in drug discovery.
科学研究应用
有机合成中的合成和转化
4-甲氧基吡啶甲酰胺在各种有机化合物的合成中发挥作用。Epsztajn 等人(1989 年)描述了其在 4-甲氧基吡啶和 2-甲氧基异烟酸苯胺的合成和金属化中的应用,促进了吡啶甲酸和异烟酸转化为 2, 3, 4-三取代吡啶。该方法因制备 C3-烷基化衍生物的效率而闻名,该衍生物可在酸性条件下转化为相应的吡啶酮 (Epsztajn 等人,1989 年)。
在药物研究中的潜力
在药物领域,4-甲氧基吡啶甲酰胺衍生物因其生物活性而被探索。例如,Xiong 等人(2018 年)合成了 4-(4-氨基苯氧基)-N-丙基吡啶甲酰胺,这是合成具有生物活性的化合物(特别是在癌症治疗中)的中间体。他们的研究优化了合成方法并获得了高收率,强调了其在开发癌症治疗的小分子抑制剂中的重要性 (Xiong 等人,2018 年)。
在抗菌研究中的作用
Ö. Tamer 等人(2018 年)研究了 4-甲氧基-吡啶-2-羧酸 (4-Mpic) 及其衍生物的抗菌特性。本研究包括光谱表征、DFT 计算以及抗菌和抗真菌活性的评估。它发现 4-Mpic 等化合物对革兰氏阳性菌和革兰氏阴性菌均表现出显着的活性,展示了其在抗菌研究中的潜力 (Ö. Tamer 等人,2018 年)。
在化学结构和功能研究中的应用
在 Zhang 等人(2019 年)的一项研究中,合成了 4-甲氧基-苯并噻唑-2-胺衍生物并对其作为乙酰胆碱酯酶抑制剂 (AChEIs) 进行了评估。这项研究突出了化学结构-功能关系,为设计具有潜在治疗应用的新型 AChEIs 提供了见解 (Zhang 等人,2019 年)。
安全和危害
未来方向
属性
IUPAC Name |
4-methoxypyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHMIVKBJSIOCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinamide | |
CAS RN |
9014-93-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(dinonylphenyl)-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(dinonylphenyl)-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-[(dipropylamino)sulfonyl]benzoate](/img/structure/B3022478.png)






![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)


![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3022494.png)
![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

